molecular formula C19H23N3O4S2 B2624686 4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1251574-33-0

4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2624686
CAS No.: 1251574-33-0
M. Wt: 421.53
InChI Key: CZMGWHGCLLNEJG-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of several functional groups, including an acetyl group, a thiophene ring, a piperazine ring, and a benzenesulfonamide moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiophene ring in the compound is known to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer properties . These interactions are crucial for the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with kinases, for example, can lead to the inhibition of specific signaling pathways, thereby affecting cell proliferation and survival . Additionally, its anti-inflammatory properties can modulate the expression of pro-inflammatory cytokines, impacting immune cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, the thiophene ring’s ability to inhibit kinases can result in the downregulation of specific signaling pathways, affecting cell proliferation and survival . Additionally, the piperazine moiety may interact with neurotransmitter receptors, influencing neuronal activity and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may exhibit different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes may play a role in the oxidative metabolism of the compound, leading to the formation of metabolites with different biological activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound may interact with membrane transporters that facilitate its uptake and efflux, affecting its localization and accumulation in specific tissues . Additionally, binding proteins may influence the compound’s distribution within the body, impacting its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound’s interaction with mitochondrial proteins may influence its localization to the mitochondria, affecting cellular energy metabolism and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, alcohols, thiols

Major Products Formed

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Alcohols

    Substitution products: Various substituted sulfonamides

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-acetyl-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-15(23)16-2-4-18(5-3-16)28(25,26)20-7-8-21-9-11-22(12-10-21)19(24)17-6-13-27-14-17/h2-6,13-14,20H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMGWHGCLLNEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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